(3S)-3-Amino-3-(4-methylfuran-2-yl)propanoic acid (3S)-3-Amino-3-(4-methylfuran-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17710180
InChI: InChI=1S/C8H11NO3/c1-5-2-7(12-4-5)6(9)3-8(10)11/h2,4,6H,3,9H2,1H3,(H,10,11)/t6-/m0/s1
SMILES:
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol

(3S)-3-Amino-3-(4-methylfuran-2-yl)propanoic acid

CAS No.:

Cat. No.: VC17710180

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Amino-3-(4-methylfuran-2-yl)propanoic acid -

Specification

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
IUPAC Name (3S)-3-amino-3-(4-methylfuran-2-yl)propanoic acid
Standard InChI InChI=1S/C8H11NO3/c1-5-2-7(12-4-5)6(9)3-8(10)11/h2,4,6H,3,9H2,1H3,(H,10,11)/t6-/m0/s1
Standard InChI Key LSZQQPPNVBIBST-LURJTMIESA-N
Isomeric SMILES CC1=COC(=C1)[C@H](CC(=O)O)N
Canonical SMILES CC1=COC(=C1)C(CC(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, (3S)-3-amino-3-(4-methylfuran-2-yl)propanoic acid, reflects its stereochemistry and functional groups. The furan ring’s 4-methyl substitution distinguishes it from isomers like the 5-methylfuran variant (CAS 1269994-47-9). Key structural and physicochemical properties include:

PropertyValueSource
CAS Number1535969-01-7
Molecular FormulaC8H11NO3\text{C}_8\text{H}_{11}\text{NO}_3
Molecular Weight169.18 g/mol
Stereochemistry(3S) configuration
Hazard StatementsH315, H319, H335

The compound’s solubility in water is limited due to its hydrophobic furan moiety, though its carboxylic acid group enhances polar interactions. Its melting and boiling points remain unspecified in available literature, but computational estimates using tools like EPI Suite suggest a melting point above 250°C for analogous furan-containing amino acids .

Synthesis and Manufacturing

Friedel-Crafts Alkylation and Stereoselective Approaches

A common synthesis route involves Friedel-Crafts alkylation, where furan reacts with a halogenated alanine derivative. For example, 3-chloro-L-alanine may serve as an electrophile, enabling furan ring substitution at the 2-position . Asymmetric synthesis methods are critical for achieving the (3S) configuration. Chiral auxiliaries or enzymatic resolution techniques are employed to ensure enantiomeric purity, which is vital for biological activity.

Methyl Ester Derivatives

Chemical Reactivity and Stability

Reactivity with Oxidizing Agents

The compound is stable under standard conditions but reacts vigorously with strong oxidizing agents, producing carbon oxides and nitrogen oxides . Its furan ring is susceptible to electrophilic substitution, while the amino group participates in Schiff base formation or acylation reactions.

Degradation Pathways

Thermal decomposition above 200°C releases toxic fumes, including nitrogen oxides. Hydrolysis under acidic or basic conditions cleaves the amino acid backbone, yielding 4-methylfuran-2-carboxylic acid and ammonia .

Biological Activity and Research Applications

Peptide Modification

Incorporating this amino acid into peptides alters their conformational stability and receptor binding. The furan ring’s rigidity and methyl group’s hydrophobicity make it a candidate for designing antimicrobial peptides.

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